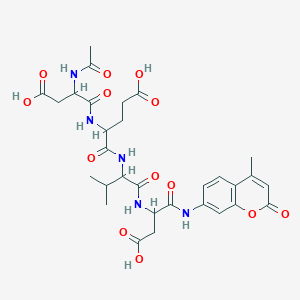

Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

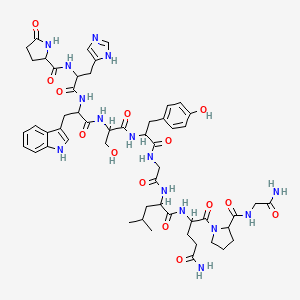

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin, commonly referred to as Ac-DEVD-AMC, is a fluorogenic substrate used primarily in the detection of caspase-3 activity. Caspase-3 is a crucial enzyme in the process of apoptosis, or programmed cell death, making Ac-DEVD-AMC an important tool in both research and clinical settings .

Preparation Methods

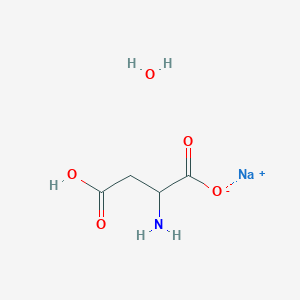

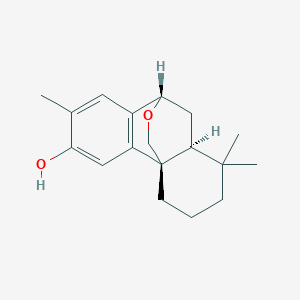

Synthetic Routes and Reaction Conditions: The synthesis of Ac-DEVD-AMC involves the coupling of the peptide sequence N-Acetyl-Asp-Glu-Val-Asp with 7-amido-4-methylcoumarin. This process typically requires the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of Ac-DEVD-AMC follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Ac-DEVD-AMC primarily undergoes hydrolysis reactions catalyzed by caspase-3. The cleavage of the peptide bond between Asp and AMC releases the fluorescent 7-amino-4-methylcoumarin, which can be detected using fluorescence spectroscopy .

Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, with optimal activity observed at a pH of around 7.4 and a temperature of 37°C. The presence of dithiothreitol (DTT) is often required to maintain the reducing environment necessary for caspase-3 activity .

Major Products: The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and serves as a quantitative measure of caspase-3 activity .

Scientific Research Applications

Chemistry: In chemistry, Ac-DEVD-AMC is used as a model substrate to study enzyme kinetics and the specificity of proteolytic enzymes. Its fluorogenic properties make it an ideal candidate for high-throughput screening assays .

Biology: In biological research, Ac-DEVD-AMC is extensively used to monitor apoptosis in various cell types. The detection of caspase-3 activity provides insights into the mechanisms of cell death and the effects of potential therapeutic agents .

Medicine: Clinically, Ac-DEVD-AMC is employed in diagnostic assays to detect apoptotic activity in tissues and cell samples. This is particularly useful in cancer research, where the regulation of apoptosis is a key factor in tumor progression and treatment response .

Industry: In the pharmaceutical industry, Ac-DEVD-AMC is used in drug discovery and development to screen for compounds that modulate caspase-3 activity. This helps identify potential drugs that can either promote or inhibit apoptosis, depending on the therapeutic goal .

Mechanism of Action

Ac-DEVD-AMC exerts its effects by serving as a substrate for caspase-3. Upon recognition and binding by caspase-3, the peptide bond between Asp and AMC is cleaved, releasing the fluorescent 7-amino-4-methylcoumarin. This reaction is highly specific to caspase-3, making Ac-DEVD-AMC a reliable indicator of caspase-3 activity . The molecular targets involved in this process include the active site of caspase-3, which contains a cysteine residue that catalyzes the hydrolysis reaction .

Comparison with Similar Compounds

Similar Compounds:

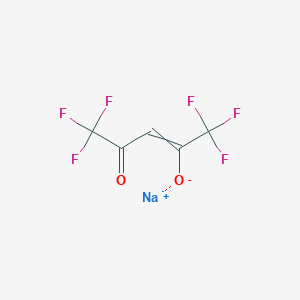

- N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin

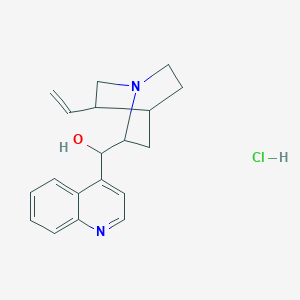

- N-Acetyl-Tyr-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin

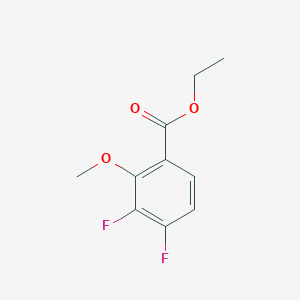

- N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide

Uniqueness: Compared to similar compounds, Ac-DEVD-AMC is unique due to its high specificity for caspase-3 and its strong fluorescent signal upon cleavage. This makes it particularly useful in applications requiring precise and sensitive detection of caspase-3 activity .

Properties

IUPAC Name |

4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZSTTDFHZHSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274347 |

Source

|

| Record name | CPP32/Apopain Substrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169332-61-0 |

Source

|

| Record name | CPP32/Apopain Substrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13393663.png)

![2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13393688.png)

![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)